

Unveiling the Spectroscopic Signature of Boc-D-Chg-OH: A Technical Guide

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Compound of Interest

Compound Name: **Boc-D-Chg-OH**

Cat. No.: **B558547**

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N-(tert-Butoxycarbonyl)-D-cyclohexylglycine (**Boc-D-Chg-OH**). Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's ^1H and ^{13}C NMR spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Summary of NMR Data

The structural elucidation of **Boc-D-Chg-OH** is critically dependent on ^1H and ^{13}C NMR spectroscopy. While a definitive, publicly available dataset from a single source is not available, the expected chemical shifts can be reliably predicted based on the analysis of its constituent functional groups: the N-Boc protecting group, the D-cyclohexylglycine core, and the carboxylic acid moiety. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ^1H NMR Data for **Boc-D-Chg-OH**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (Boc)	~1.45	Singlet	9H
-CH- (cyclohexyl)	1.00 - 1.90	Multiplet	11H
α -CH	~4.00	Doublet	1H
-NH	~5.00	Doublet	1H
-COOH	10.0 - 12.0	Broad Singlet	1H

Table 2: Predicted ¹³C NMR Data for **Boc-D-Chg-OH**

Carbon	Chemical Shift (δ , ppm)
-C(CH ₃) ₃ (Boc)	~28.5
C(CH ₃) ₃ (Boc)	~80.0
Cyclohexyl carbons	25.0 - 42.0
α -CH	~58.0
C=O (Boc)	~156.0
C=O (acid)	~175.0

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for **Boc-D-Chg-OH**, based on standard practices for protected amino acids.

Sample Preparation

- Sample Purity: Ensure the **Boc-D-Chg-OH** sample is of high purity (>95%) to minimize spectral interference from impurities.
- Solvent Selection: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices that can effectively solubilize the compound.
- Concentration: The specified concentration range is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

¹H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
- Number of Scans: 16 to 32 scans are generally sufficient.
- Spectral Width: A spectral width of 12-16 ppm is appropriate.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

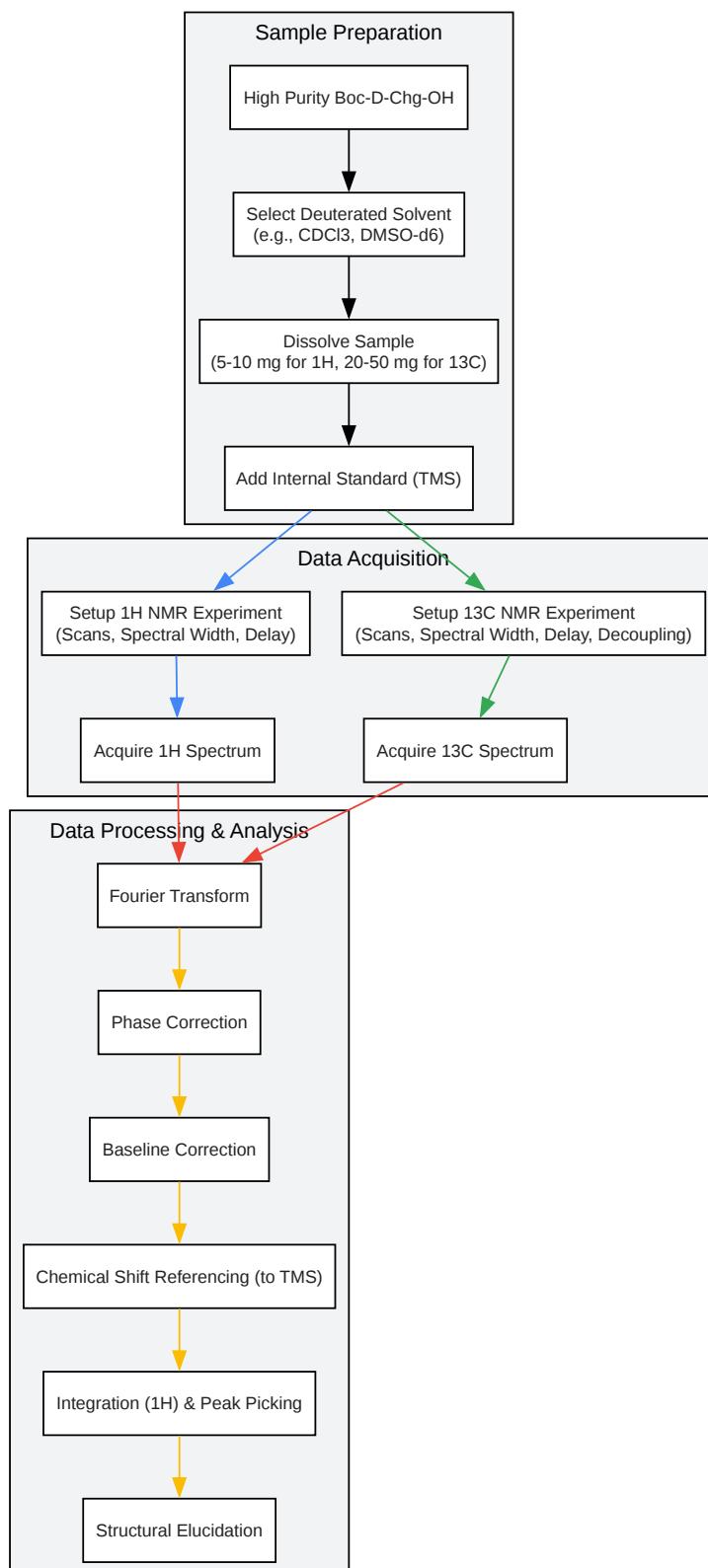
¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz or higher.
- Number of Scans: Due to the low natural abundance of the ¹³C isotope, a higher number of scans (1024 or more) is typically required.
- Spectral Width: A wider spectral width of 200-250 ppm is used.
- Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

- Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

Logical Workflow for NMR Data Acquisition and Analysis

The process of obtaining and interpreting NMR data follows a structured workflow to ensure accuracy and reproducibility. This workflow is visualized in the diagram below.

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Caption: Workflow for NMR analysis of **Boc-D-Chg-OH**.

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